molecular formula C11H9ClN2 B3121610 3-吡啶胺,4-(2-氯苯基)- CAS No. 290297-28-8

3-吡啶胺,4-(2-氯苯基)-

货号 B3121610
CAS 编号: 290297-28-8
分子量: 204.65 g/mol
InChI 键: NVTQBRVTILGOCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Pyridinamine, 4-(2-chlorophenyl)- (3-P4CP) is an organic compound that has been studied extensively in recent years for its potential applications in scientific research. It is a heterocyclic amine, consisting of a pyridine ring with a chloro-substituted phenyl group attached. 3-P4CP is known to possess a wide range of biochemical and physiological effects, and its synthesis method is well-documented.

科学研究应用

  1. 抗菌活性与分子对接研究:

    • Sivakumar 等人(2021 年)进行的一项研究调查了一种与 3-吡啶胺、4-(2-氯苯基)-密切相关的分子,以了解其抗菌特性。该化合物表现出抗菌和抗真菌作用,并深入了解了分子结构和振动模式。
  2. 电子和非线性光学特性:

    • Shkir 等人(2018 年)的研究探索了一种与 3-吡啶胺、4-(2-氯苯基)-类似的查耳酮衍生物,重点关注其重要的电光特性。该研究发现了在非线性光学中的潜在应用,表明其在光电器件制造中具有优异的特性。
  3. 衍生物的合成与表征:

    • Menezes 等人(2014 年)合成了一种与该化合物密切相关的新型有机非线性光学材料。该研究深入了解了这些材料的合成、晶体生长和表征,强调了它们在非线性光学 (NLO) 器件应用中的潜力。
  4. 抗癌和抗菌剂:

    • Katariya 等人(2021 年)对含有 3-吡啶胺、4-(2-氯苯基)-元素的化合物进行了一项研究,分析了它们的抗癌和抗菌活性。这些化合物对各种癌细胞系和病原菌菌株有效,表明它们在制药应用中的潜力 (Katariya、Vennapu 和 Shah,2021)
  5. 缓蚀:

    • Saady 等人(2021 年)的一项研究评估了咪唑并[4,5-b]吡啶衍生物(与 3-吡啶胺、4-(2-氯苯基)-相关)作为缓蚀剂对低碳钢腐蚀的抑制作用。这些化合物显示出很高的有效性,表明在腐蚀防护中具有潜在的应用。

属性

IUPAC Name

4-(2-chlorophenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-5-6-14-7-11(9)13/h1-7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTQBRVTILGOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 22.2 g (77 mmol) N-[4-(2-chloro-phenyl)-pyridin-3-yl]-2,2-dimethyl-propionamide in 730 ml 3 N hydrochloric acid solution was heated to 90-95° C. overnight. The reaction mixture was cooled to room temperature, washed with three 130 ml portions diethyl ether and 500 ml ethyl acetate were added. The aqueous phase was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling. The organic phase was separated and the product was extracted with three 200 ml portions of ethyl acetate. The combined organic layers were dried (magnesium sulfate) and evaporated to give 14.9 g (95%) of the title compound as white crystals.
Name
N-[4-(2-chloro-phenyl)-pyridin-3-yl]-2,2-dimethyl-propionamide
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

An ice-cold solution of [4-(2-chloro-phenyl)-pyridin-3-yl]-carbamic acid tert-butyl ester (1.08 g, 3.54 mmol) in CH2Cl2 (11 mL) was treated with TFA (4.04 g, 2.73 mL) and stirred at room temperature for 3.5 hours. The volatiles were removed at a rotary evaporator and the residue taken up in CH2Cl2 and saturated aqueous NaHCO3 solution and the layers were separated. The aqueous layer was extracted twice with CH2Cl2 and the organic layers were washed with brine, dried over MgSO4, filtered, treated with silica gel and evaporated. The compound was purified by silica gel chromatography on a 10 g column using a MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 0:100). Colorless solid (0.658 g, 90%). MS (ESI): m/z=205.05 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[4-(2-chloro-phenyl)-pyridin-3-yl]-carbamic acid tert-butyl ester
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.73 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinamine, 4-(2-chlorophenyl)-
Reactant of Route 2
Reactant of Route 2
3-Pyridinamine, 4-(2-chlorophenyl)-
Reactant of Route 3
Reactant of Route 3
3-Pyridinamine, 4-(2-chlorophenyl)-
Reactant of Route 4
Reactant of Route 4
3-Pyridinamine, 4-(2-chlorophenyl)-
Reactant of Route 5
Reactant of Route 5
3-Pyridinamine, 4-(2-chlorophenyl)-
Reactant of Route 6
Reactant of Route 6
3-Pyridinamine, 4-(2-chlorophenyl)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。